molecular formula C11H13NO2 B139451 (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 16251-47-1

(4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No. B139451
CAS RN: 16251-47-1
M. Wt: 191.23 g/mol
InChI Key: MNYARIILPGRTQL-WCBMZHEXSA-N
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Description

(4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, also known as DPO or Oxazolidinone DPO, is a chiral oxazolidinone compound used in various scientific research applications. It has been synthesized by several methods and has shown potential for use in medicinal chemistry due to its unique chemical structure and mechanism of action.

Scientific Research Applications

  • Chiral Auxiliary in Synthesis : This compound acts as an effective chiral auxiliary in stereoselective conjugate additions. Its utility is highlighted in the asymmetric synthesis of antifungal and antibacterial agents, like (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

  • Thermodynamic Properties : Research on the standard molar enthalpies of combustion and vaporization of this compound and its isomers has provided insights into their thermodynamic properties, contributing to a better understanding of their chemical behavior (Gudiño, Torres, Santillán, & Farfán, 1998).

  • Pharmaceutical Lead Discovery : The compound has been involved in the discovery and optimization of Δ-5 desaturase inhibitors, demonstrating its potential in the development of novel pharmaceuticals with high oral bioavailability (Fujimoto et al., 2017).

  • Stereochemical Studies : Its use in stereochemical studies, particularly in oxidative homocoupling reactions, has led to advancements in asymmetric synthesis methodologies. This includes the synthesis of optically active lignans, highlighting its versatility in organic synthesis (Kise, Ueda, Kumada, & Terao, 2000).

  • Bioresource Technology : Its role in enzymatic synthesis processes has been explored, particularly in the synthesis of important chiral intermediates in pharmaceuticals, exemplified by the efficient production of ezetimibe intermediates (Liu et al., 2017).

  • Fluorescent Molecule Synthesis : The compound has been used in the synthesis of strongly fluorescent molecules, contributing to the development of new materials with potential applications in various scientific fields (Tang & Verkade, 1996).

  • Analytical Chemistry Applications : It has also been used in the analytical separation and optical resolution of racemic carboxylic acids and amino acids, demonstrating its utility in analytical chemistry (Nagao et al., 1985).

properties

IUPAC Name

(4S,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYARIILPGRTQL-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167383
Record name (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

CAS RN

16251-47-1
Record name (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Testa, M Akssira, E Zaballos-Garcıa, P Arroyo… - Tetrahedron, 2003 - Elsevier
The regio and stereoselective transformation of trans 1,2,3-trisubstituted aziridines into trans oxazolidin-2-ones takes place in good yield. However, the cis configuration at C2 and C3 in …
Number of citations: 32 www.sciencedirect.com

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